molecular formula C12H13NO3 B15205802 5-Oxo-N-(m-tolyl)tetrahydrofuran-2-carboxamide

5-Oxo-N-(m-tolyl)tetrahydrofuran-2-carboxamide

Cat. No.: B15205802
M. Wt: 219.24 g/mol
InChI Key: LLKKHVYZVRBBBX-UHFFFAOYSA-N
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Description

5-Oxo-N-(m-tolyl)tetrahydrofuran-2-carboxamide is a chemical compound that belongs to the class of furan derivatives These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-N-(m-tolyl)tetrahydrofuran-2-carboxamide typically involves the reaction of a furan derivative with an appropriate amine. One common method is the reaction of 5-oxo-tetrahydrofuran-2-carboxylic acid with m-toluidine under acidic or basic conditions to form the desired amide. The reaction can be carried out in solvents such as dichloromethane or ethanol, and the product is usually purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-N-(m-tolyl)tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted amides or other derivatives.

Scientific Research Applications

5-Oxo-N-(m-tolyl)tetrahydrofuran-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, protein-ligand interactions, and other biochemical processes.

    Industry: Used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Oxo-N-(m-tolyl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Oxo-tetrahydrofuran-2-carboxamide: Lacks the m-tolyl substituent, which may affect its chemical properties and applications.

    N-(m-tolyl)tetrahydrofuran-2-carboxamide: Lacks the 5-oxo group, which may influence its reactivity and biological activity.

    5-Hydroxy-N-(m-tolyl)tetrahydrofuran-2-carboxamide: Contains a hydroxyl group instead of the oxo group, leading to different chemical and biological properties.

Uniqueness

The presence of both the 5-oxo group and the m-tolyl substituent in 5-Oxo-N-(m-tolyl)tetrahydrofuran-2-carboxamide makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity, potential biological activity, and versatility in various scientific applications.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

N-(3-methylphenyl)-5-oxooxolane-2-carboxamide

InChI

InChI=1S/C12H13NO3/c1-8-3-2-4-9(7-8)13-12(15)10-5-6-11(14)16-10/h2-4,7,10H,5-6H2,1H3,(H,13,15)

InChI Key

LLKKHVYZVRBBBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2CCC(=O)O2

Origin of Product

United States

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